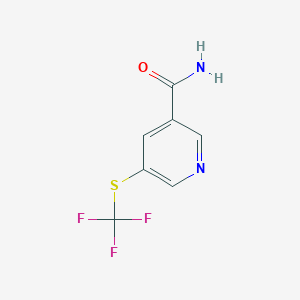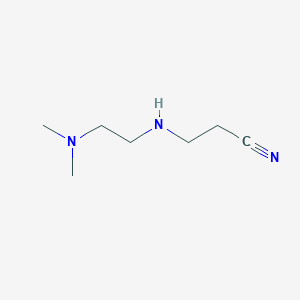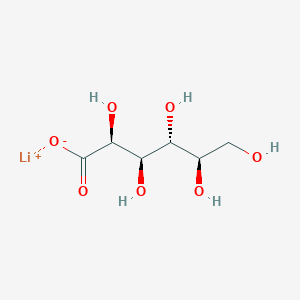
1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4 It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the bromination of 5-fluoro-3-methyl-2-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize the reaction conditions and improve the yield. Additionally, the use of automated systems can enhance the precision and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions, where the compound reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as the Heck reaction, where it reacts with alkenes in the presence of a palladium catalyst to form substituted alkenes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as ethanol or water.
Heck Reaction: Involves alkenes, palladium catalysts, and bases like triethylamine in solvents such as N,N-dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in the Heck reaction, the product is a substituted alkene.
Scientific Research Applications
1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene in chemical reactions involves the activation of the bromine atom, which can be substituted by nucleophiles or participate in coupling reactions. The presence of electron-withdrawing groups, such as fluorine and trifluoromethyl, influences the reactivity of the compound by stabilizing the transition states and intermediates during the reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene: Similar structure but with different positions of the substituents.
1-Bromo-3-methyl-5-(trifluoromethyl)benzene: Similar structure but with different positions of the substituents.
3-Bromo-5-fluorobenzotrifluoride: Similar structure but with different positions of the substituents.
Uniqueness
1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis and material science .
Properties
Molecular Formula |
C8H5BrF4 |
|---|---|
Molecular Weight |
257.02 g/mol |
IUPAC Name |
1-bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF4/c1-4-2-5(10)3-6(9)7(4)8(11,12)13/h2-3H,1H3 |
InChI Key |
KVPBDFNRVQMGGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(F)(F)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



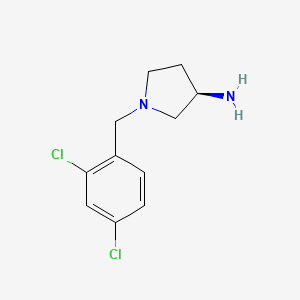
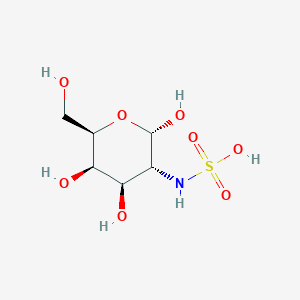
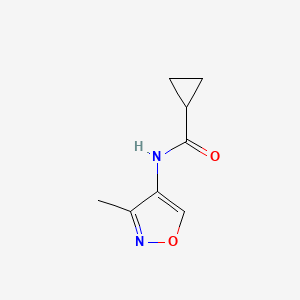
![Benzo[d]oxazole-2,4-dicarbaldehyde](/img/structure/B12864302.png)


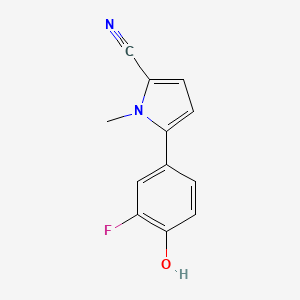
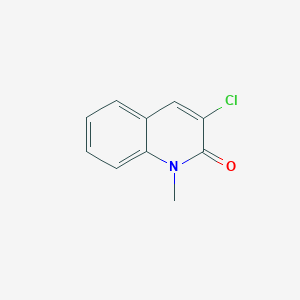
![(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12864328.png)
